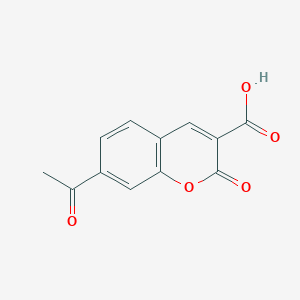
7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and tracking biological processes. Its ability to fluoresce under specific conditions makes it valuable in cell biology and molecular biology studies .
Medicine: The compound has shown potential in medicinal chemistry as an anti-inflammatory, anticoagulant, and anticancer agent. Its derivatives are being explored for their therapeutic properties and potential use in drug development .
Industry: In the industrial sector, the compound is used in the production of dyes, perfumes, and optical brighteners. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, it may inhibit the activity of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators. As an anticoagulant, it may interfere with the coagulation cascade, preventing blood clot formation .
Comparison with Similar Compounds
Coumarin: A parent compound with a similar benzopyrone structure, widely used in perfumes and as a precursor for anticoagulants like warfarin.
4-Hydroxycoumarin: A derivative used as an anticoagulant in medications like warfarin.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
Uniqueness: 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid stands out due to its acetyl and carboxylic acid functional groups, which confer unique reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry .
Properties
CAS No. |
183736-77-8 |
|---|---|
Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
7-acetyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H8O5/c1-6(13)7-2-3-8-4-9(11(14)15)12(16)17-10(8)5-7/h2-5H,1H3,(H,14,15) |
InChI Key |
MCAUYVWXGSMQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















